Regioisomeric Differentiation: Melting Point and Solubility Contrast with 4-Methoxycarbonyl-3-nitrobenzoic Acid
The 2-nitro (ortho) substitution pattern of CAS 55737-66-1 yields a distinct physicochemical profile compared to its 3-nitro (meta) regioisomer (CAS 35092-89-8). While the target compound exhibits a melting point of 132–136 °C and is practically insoluble in water, the 3-nitro isomer has a significantly higher melting point of 177–179 °C and a measurable aqueous solubility of 0.68 g/L at 25 °C . These substantial differences provide a reliable basis for identity verification and purity assessment in procurement and analytical chemistry settings.
| Evidence Dimension | Melting point and aqueous solubility |
|---|---|
| Target Compound Data | Melting point: 132–136 °C; Solubility: Insoluble in water |
| Comparator Or Baseline | 4-Methoxycarbonyl-3-nitrobenzoic acid (CAS 35092-89-8): Melting point: 177–179 °C; Solubility: 0.68 g/L (25 °C, calculated) |
| Quantified Difference | Δ Melting point ≈ 43–47 °C; Solubility differs from 'insoluble' to 'slightly soluble' |
| Conditions | Standard melting point determination and calculated solubility (Advanced Chemistry Development software V11.02) |
Why This Matters
Procurement of the correct regioisomer is crucial for synthetic reproducibility; these stark property differences serve as unambiguous identity and purity checkpoints.
